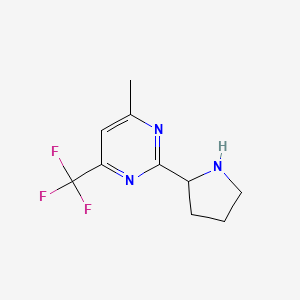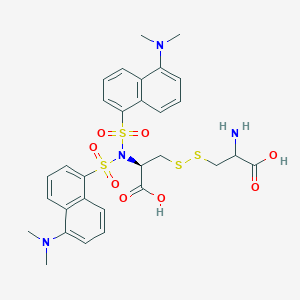![molecular formula C13H9BrClN3 B13111223 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, including cyclization, ring annulation, and direct C-H arylation. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The process involves the following steps :
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
化学反応の分析
Types of Reactions
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halogen substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrazines.
科学的研究の応用
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The exact mechanism of action of 5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets, including kinases, which play a crucial role in cell signaling pathways. The compound’s kinase inhibitory activity suggests that it may interfere with phosphorylation processes, thereby affecting cellular functions and signaling .
類似化合物との比較
Similar Compounds
2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine: Shares a similar core structure but lacks the benzyl group.
5H-Pyrrolo[2,3-b]pyrazine: The parent compound without any substituents.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Contains an aldehyde group instead of the benzyl group.
Uniqueness
5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets.
特性
分子式 |
C13H9BrClN3 |
|---|---|
分子量 |
322.59 g/mol |
IUPAC名 |
5-benzyl-2-bromo-7-chloropyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9BrClN3/c14-11-6-16-13-12(17-11)10(15)8-18(13)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
InChIキー |
OUXKUSNBRPZWRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(C3=NC(=CN=C32)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)

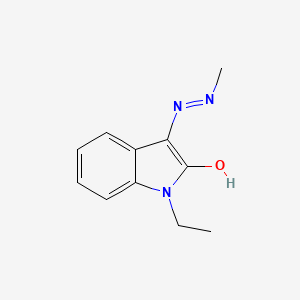
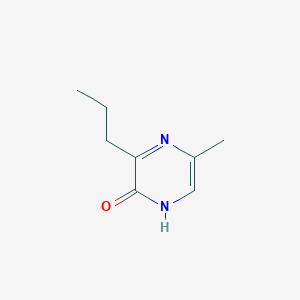
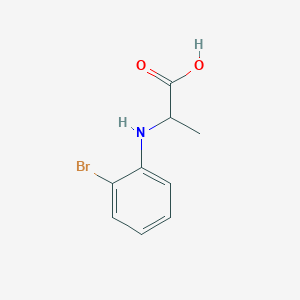
![(1R)-1-(5-Methylpyrazin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13111196.png)

![3-Hydroxy-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13111200.png)
